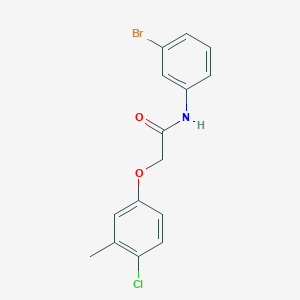
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRP-187, is a novel chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to a class of compounds known as phenylacetamides, which have shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases. Additionally, it has been shown to increase the production of anti-inflammatory cytokines, which help in the resolution of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its high specificity towards the NF-κB pathway, which makes it a potent inhibitor of inflammation. Additionally, it has a low toxicity profile, making it a suitable candidate for further research. However, the limitations of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide include its complex synthesis process, which makes it challenging to produce in large quantities.
Orientations Futures
The potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide are vast, and several areas of research are being explored. Some of the future directions for research include studying its effects on various inflammatory diseases, such as arthritis, inflammatory bowel disease, and psoriasis. Additionally, its potential as an anti-cancer agent is also being investigated. Further research is required to understand the full potential of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in various diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, or N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, is a novel compound that has shown promising results in scientific research. Its anti-inflammatory properties and low toxicity profile make it a suitable candidate for further research in various diseases. The complex synthesis process and the need for further research highlight the need for continued investigation into the potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 3-bromoaniline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of chloroacetyl chloride and a base to form the final product. The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide inhibits the production of pro-inflammatory cytokines, which play a vital role in the development of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGYDFUOGCMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5143818.png)
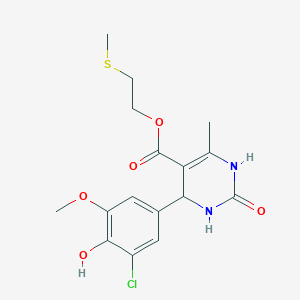
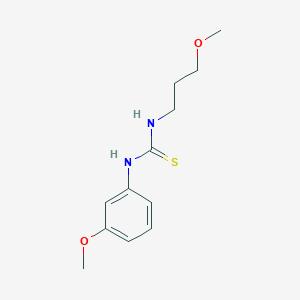
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5143833.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

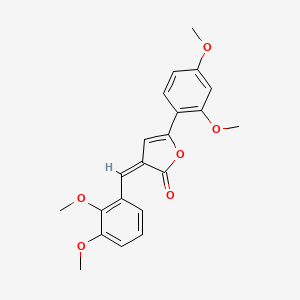
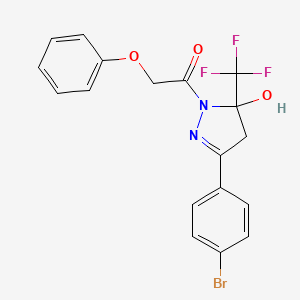
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)